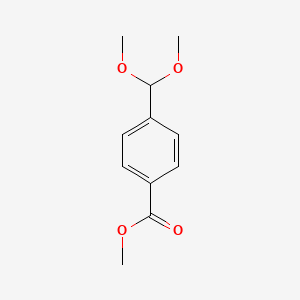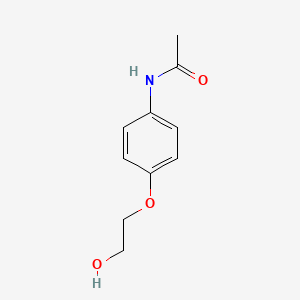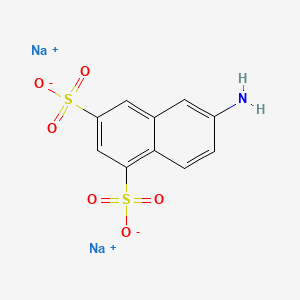
2-(2-Hydroxyphenyl)succinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of succinic acid derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of deuterium-labelled 2-(1-methylalkyl)succinic acids is described, which involves alkylation, Krapcho decarboxylation with D2O, and hydrolysis reactions . Similarly, the synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives is achieved through a one-pot reaction involving aromatic amines and diethyl malonate . These methods could potentially be adapted for the synthesis of 2-(2-Hydroxyphenyl)succinic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of succinic acid derivatives is often confirmed using various spectroscopic techniques such as mass spectrometry, IR, NMR, and sometimes X-ray structure analysis . These techniques would be essential in determining the structure of 2-(2-Hydroxyphenyl)succinic acid, ensuring the correct placement of functional groups and overall molecular conformation.
Chemical Reactions Analysis
Succinic acid derivatives can undergo a variety of chemical reactions. For example, an unexpected rearrangement reaction was observed during the identification of 2-(2'-octenyl) succinic acid in urine samples . This indicates that succinic acid derivatives can participate in complex reactions, which could be relevant when considering the reactivity of 2-(2-Hydroxyphenyl)succinic acid in biological systems or synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid derivatives are influenced by their molecular structure. For instance, the synthesis of tris(2-hydroxyethyl)ammonium salts of succinic acid reveals the role of interionic electrostatic interactions in structure stabilization . These interactions could also play a role in the properties of 2-(2-Hydroxyphenyl)succinic acid, affecting its solubility, melting point, and reactivity. Additionally, the efficient biosynthesis of high-value succinic acid using a multienzyme cascade and whole-cell catalysis demonstrates the potential for biotechnological production and application of succinic acid derivatives .
Aplicaciones Científicas De Investigación
Polymer Synthesis
2-(2-Hydroxyphenyl)succinic acid has been explored in the field of polymer chemistry. A study by Short et al. (2018) utilized succinic acid as a precursor for synthesizing aromatic monomers like 2,5-dihydroxyterephthalic acid. These monomers were then used to generate a series of copolymers with varying properties, particularly in terms of glass transition temperatures (Short et al., 2018).
Metabolic Pathways in Microorganisms
Research by Burlingame and Chapman (1983) demonstrated that Escherichia coli can utilize aromatic acids, including variants of phenylpropionic acid (related to 2-(2-Hydroxyphenyl)succinic acid), as sole carbon sources for growth. This study sheds light on the metabolic pathways involved in the conversion of these acids into other compounds like succinic acid (Burlingame & Chapman, 1983).
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNNMHVDJWLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284580 | |
| Record name | 2-(2-hydroxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)succinic acid | |
CAS RN |
73923-83-8 | |
| Record name | NSC37765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-hydroxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)


![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)


![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)